potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Description
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a hydroxyl group at position 4, a carboxylate salt at position 3, and a 2-(trifluoromethyl)phenyl substituent at position 1 (Figure 1). The trifluoromethyl group contributes to electron-withdrawing effects, which may influence reactivity and biological activity .
Properties
Molecular Formula |
C11H6F3KN2O3 |
|---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
potassium;4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3.K/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19;/h1-5,17H,(H,18,19);/q;+1/p-1 |
InChI Key |
ZVNQNLWJHXGIOH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 4-hydroxy-1H-pyrazole-3-carboxylic acid with 2-(trifluoromethyl)phenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 4-oxo-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate.
Reduction: Formation of 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the search results provided do not offer a detailed overview of the applications, data tables, or case studies specifically for the compound "potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate." However, the search results do provide some relevant information regarding pyrazole derivatives and trifluoromethyl-containing compounds, which can be helpful in understanding potential applications of the subject compound.
General Information
- Chemical Identification this compound is available from AstaTech Inc. with a purity of 95% . It is also offered by other suppliers like Sigma-Aldrich .
- Price The price for 1G of the compound from AstaTech is listed as $941.00 . Sigma-Aldrich offers it at $872.30 .
Pyrazole Derivatives and their Synthesis
- A review highlights recent advances in the synthesis of pyrazole derivatives, which could be valuable for researchers in the field .
- Pyrazoles can be synthesized from 1,3-diketones, offering good to excellent yields under specific conditions .
- Trifluoromethylated pyrazole derivatives can be formed through sequential steps including nucleophilic addition, intramolecular cyclization, and elimination .
Trifluoromethyl Group-Containing Drugs
- Trifluoromethyl (TFM) groups are present in many FDA-approved drugs and act as pharmacophores .
- The chemistry of 19 FDA-approved drugs containing the TFM group has been detailed .
- One example includes the synthesis of Alpelisib, which involves several intermediates and reactions to incorporate the trifluoromethyl group .
Potential Applications
- Trifluoromethyl phenyl derivatives have demonstrated potent growth inhibition of Gram-positive bacteria and low toxicity to human cultured cells, suggesting their use as antimicrobials .
- Pyrazole derivatives are active as inhibitors of canonical transient receptor potential channels .
- They may also be relevant to adenylyl cyclase type 1 (AC1), an emerging target for chronic pain sensitization in the central nervous system .
Related Compounds
Mechanism of Action
The mechanism of action of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups may also participate in hydrogen bonding interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Ethyl 4-Hydroxy-1-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate
- Structure : Differs in the phenyl substituent (4-nitrophenyl instead of 2-(trifluoromethyl)phenyl) and the carboxylate group (ethyl ester vs. potassium salt).
- The ethyl ester reduces water solubility compared to the potassium salt .
- Applications : Nitro-substituted pyrazoles are often intermediates in drug synthesis, such as anti-inflammatory agents.
Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate
- Structure : Contains a 3-fluoro-4-methoxyphenyl group at position 1 and lacks the hydroxyl group at position 4.
- Properties: The methoxy and fluorine substituents introduce steric and electronic effects distinct from trifluoromethyl.
Trifluoromethylphenyl-Substituted Analogs
1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole (CAS 99498-65-4)
- Structure : Lacks the hydroxyl and carboxylate groups but retains the trifluoromethylphenyl moiety.
- Properties : The absence of polar groups reduces solubility, making it more lipophilic. Such compounds are often used in agrochemicals as insecticides .
2-Phenyl-5-Trifluoromethyl-2H-Pyrazol-3-Ol (CAS 96145-98-1)
- Structure : Features a hydroxyl group at position 3 and a trifluoromethyl group at position 5, with positional isomerism compared to the target compound.
Carboxylate vs. Ester Derivatives
Structural and Functional Comparison Table
Biological Activity
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate (commonly referred to as KHTP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
KHTP is characterized by its unique pyrazole core, which is substituted at the 1-position with a trifluoromethylphenyl group and at the 3-position with a carboxylate moiety. The presence of the hydroxyl group at the 4-position enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 320.28 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of KHTP as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. For instance, one study reported IC50 values in the low micromolar range for several pyrazole derivatives, suggesting that KHTP may exhibit similar activity due to its structural similarities .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| KHTP | HeLa | TBD | Tubulin inhibition |
| Compound A | MCF-7 | 0.08 - 12.07 | Cell cycle arrest (G2/M phase) |
| Compound B | A549 | TBD | Induction of apoptosis |
Anti-Inflammatory Effects
KHTP has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in vitro and in vivo. A specific study demonstrated that KHTP could significantly reduce LPS-induced TNF-α release in whole blood assays, indicating its potential as an anti-inflammatory agent .
Table 2: Anti-Inflammatory Activity
| Compound | Assay Type | Result |
|---|---|---|
| KHTP | LPS-stimulated TNF-α release | Inhibition: 97.7% at 10 mM |
| Compound C | BV-2 cells | Reduced microglial activation |
The biological activity of KHTP can be attributed to several mechanisms:
- Tubulin Inhibition : Similar to other pyrazole derivatives, KHTP may inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .
- Cytokine Modulation : KHTP's ability to modulate cytokine release suggests it may interfere with signaling pathways involved in inflammation, particularly those mediated by MAPK pathways .
- Antioxidant Properties : Some studies have indicated that pyrazole derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related damage in cells .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives similar to KHTP:
- Study on Neuroinflammation : A study involving a pyrazole derivative showed significant reduction in neuroinflammation markers in animal models of Alzheimer's disease, suggesting a potential application for KHTP in neurodegenerative disorders .
- Antitumor Activity : In vivo studies demonstrated that certain pyrazole compounds could inhibit tumor growth in xenograft models, supporting their development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, reacting ethyl 2-(trifluoromethyl)phenyl-substituted β-keto esters with hydrazine hydrate in ethanol under reflux (24–48 hours) forms the pyrazole core. Subsequent hydrolysis of the ester group (using KOH/EtOH) and neutralization yields the potassium carboxylate salt . Optimizing stoichiometry (e.g., 1.2 equivalents of hydrazine) and temperature (60–80°C) improves yields to ~70–80%. Microwave-assisted synthesis reduces reaction time to 2–4 hours but requires careful control of dielectric heating to avoid decomposition .
Q. How can X-ray crystallography (XRD) and SHELX software be utilized to resolve the compound’s structural ambiguities?
- Methodological Answer : Single-crystal XRD with SHELXL refinement (e.g., using SHELX-2018 ) is critical for resolving bond-length discrepancies and hydrogen-bonding networks. Key steps include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure solution : Employ SHELXT for initial phase determination via intrinsic phasing, followed by SHELXL for full-matrix least-squares refinement. For disordered trifluoromethyl groups, apply restraints (e.g., AFIX 66) to maintain geometric rationality .
- Validation : Use PLATON to check for missed symmetry or twinning, common in fluorinated aromatic systems .
Q. What analytical techniques are most effective for purity assessment and solubility profiling?
- Methodological Answer :
- Purity : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to quantify impurities (<1%). Confirm via -NMR integration of the pyrazole proton (δ 6.8–7.2 ppm) relative to solvent peaks .
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. For low aqueous solubility (<1 mg/mL), employ co-solvency studies with PEG-400 or cyclodextrin inclusion complexes .
Advanced Research Questions
Q. How do crystallographic disorder and anisotropic displacement parameters (ADPs) affect refinement accuracy in fluorinated pyrazole derivatives?
- Methodological Answer : The trifluoromethyl group’s rotational disorder often leads to split positions. Mitigate this by:
- Applying ISOR and DELU restraints in SHELXL to suppress unrealistic ADPs.
- Using PART instructions to model alternative conformations (occupancy refined to 50:50 or 60:40).
- Validating against -NSC data to confirm CF orientation .
- Example: A 2.0 Å resolution structure may show R-factor <5% with proper disorder handling, but residual density >0.3 eÅ suggests under-modeling .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties and binding affinity to biological targets?
- Methodological Answer :
- PK Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), permeability (Caco-2 >5 × 10 cm/s), and CYP450 inhibition. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess membrane partitioning .
- Binding Studies : Dock the compound into homology models of COX-2 or p38 MAPK (PyMOL/AutoDock Vina). Fluorine’s electrostatic potential enhances halogen bonding with kinase catalytic lysines (ΔG ~ -9 kcal/mol) .
Q. How can contradictory bioactivity data (e.g., IC variability in enzyme assays) be systematically addressed?
- Methodological Answer :
- Assay Optimization : Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl) to minimize ionic strength effects.
- Control Experiments : Include positive controls (e.g., celecoxib for COX-2) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Data Analysis : Apply Hill slope corrections for non-Michaelis-Menten behavior. Use Grubbs’ test to identify outliers in triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
